Furo[2,3-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3 It is part of the furo[2,3-b]pyridine family, which consists of fused pyridine and furan rings
Mechanism of Action
Target of Action
Furo[2,3-b]pyridine-4-carboxylic acid is a complex compound that has been studied for its potential applications in various biochemical processes . .
Mode of Action
The compound is involved in a multi-catalytic protocol, which includes gold, palladium, and phosphoric acid. This protocol enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The compound’s interaction with its targets leads to the construction of diverse furo[2,3-b]pyridine derivatives .
Biochemical Pathways
The compound is part of a biochemical pathway that involves the sequential catalysis of gold, palladium, and phosphoric acid . This pathway leads to the construction of diverse furo[2,3-b]pyridine derivatives, which can be further converted to complex heterocycles after simple derivations .
Result of Action
The result of the compound’s action is the construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities . These derivatives can be further converted to complex heterocycles after simple derivations .
Biochemical Analysis
Cellular Effects
Pyridone heterocycles, such as furo[2,3-b]pyridines, have shown significant anticancer activity .
Temporal Effects in Laboratory Settings
Furo[2,3-b]pyridine derivatives have been constructed in a one-pot fashion with uniformly good to excellent yields and diastereo and enantioselectivities .
Metabolic Pathways
Furo[2,3-b]pyridine derivatives have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine-4-carboxylic acid can be achieved through various methods. One notable method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid. This method enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This one-pot synthesis provides good to excellent yields and high diastereo- and enantioselectivities.
Industrial Production Methods
These suppliers often provide the compound in bulk quantities, ensuring its availability for large-scale research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include gold, palladium, and phosphoric acid for catalytic processes . Other reagents may include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the asymmetric [4 + 2] cycloaddition process yields enantioenriched furo[2,3-b]pyridine derivatives .
Scientific Research Applications
Furo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
Furo[2,3-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Furo[3,2-b]pyridine-6-carboxylic acid: Another member of the furo[2,3-b]pyridine family with similar structural features but different functional groups.
Pyrrolo[2,3-b]pyridine: A compound with a fused pyridine and pyrrole ring, studied for its biological activities.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
IUPAC Name |
furo[2,3-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNEWDBYCXJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.